molecular formula C4H4O4S B15072678 2-Thioxosuccinic acid

2-Thioxosuccinic acid

Cat. No.: B15072678
M. Wt: 148.14 g/mol
InChI Key: IGXYZVHWOLYWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thioxosuccinic acid, also known as 2-mercaptosuccinic acid, is an organosulfur compound with the molecular formula C4H4O4S. It is a derivative of succinic acid where one of the oxygen atoms is replaced by a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Thioxosuccinic acid can be synthesized through several methods. One common laboratory method involves the reaction of maleic anhydride with hydrogen sulfide. The process begins with the hydration of maleic anhydride to form maleic acid, which then reacts with hydrogen sulfide to produce this compound .

Another method involves the reaction of malic acid with thioglycolic acid in the presence of a catalyst. The reaction mixture is refluxed, and the product is extracted and purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the large-scale reaction of maleic anhydride with hydrogen sulfide under controlled conditions. The reaction is typically carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Thioxosuccinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Thioxosuccinic acid involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in biochemical and industrial applications where metal ion sequestration is required .

In biological systems, this compound can interact with enzymes and proteins, affecting their activity and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfur substitution, which imparts distinct chemical properties compared to its oxygen-containing analogs. This substitution enhances its ability to participate in redox reactions and form stable metal complexes, making it valuable in various applications .

Properties

Molecular Formula

C4H4O4S

Molecular Weight

148.14 g/mol

IUPAC Name

2-sulfanylidenebutanedioic acid

InChI

InChI=1S/C4H4O4S/c5-3(6)1-2(9)4(7)8/h1H2,(H,5,6)(H,7,8)

InChI Key

IGXYZVHWOLYWCE-UHFFFAOYSA-N

Canonical SMILES

C(C(=S)C(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.